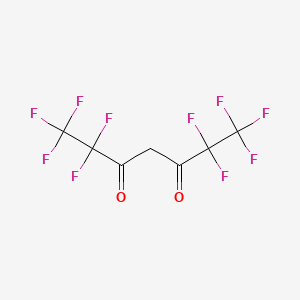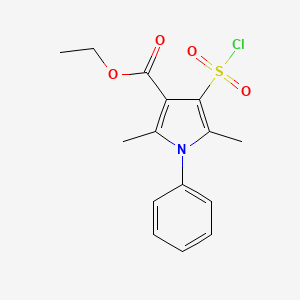
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione
Vue d'ensemble
Description
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is a chemical compound with the formula C₇H₂F₁₀O₂ . The CAS Number of this compound is 38007-33-9 .
Molecular Structure Analysis
The molecular structure of 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione consists of 22 bonds in total, including 16 non-H bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is a liquid at room temperature . It has a predicted melting point of -7.41° C and a predicted boiling point of 134.23° C at 760 mmHg . The predicted density of this compound is 1.60 g/cm³ , and its refractive index is predicted to be 1.3 .Applications De Recherche Scientifique
Co-Inducer in Human γ Interferon (HuIFN-γ) Production
- Application : 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione serves as a co-inducer in the production of human γ interferon (HuIFN-γ) . This cytokine plays a crucial role in immune responses and antiviral defense. By enhancing HuIFN-γ production, this compound contributes to immunomodulation and disease resistance .
Chelating Agent in Supercritical Carbon Dioxide Extraction
- Application : As a beta-diketone chelating agent , this compound finds use in the extraction of substances using supercritical carbon dioxide . Supercritical CO₂ extraction is a green and efficient method for obtaining natural products, pharmaceuticals, and other valuable compounds. The unique properties of 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione enhance its effectiveness in this process .
Surface Tension Reduction and Lubrication Enhancement
- Application : Due to its hydrophobic and oleophilic nature, this compound is employed to reduce surface tension between liquids, enhance lubrication, and improve flowability. Industries such as lubricants, surfactants, coatings, and metalworking fluids benefit from its properties .
Fluorinated Building Block in Organic Synthesis
- Application : Researchers utilize 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione as a fluorinated building block in organic synthesis. Its unique fluorine atoms enable the introduction of fluorine-containing groups into complex molecules, enhancing their properties or reactivity .
Precursor for Fluorinated Polymers and Materials
- Application : This compound serves as a precursor for the synthesis of fluorinated polymers and materials. Fluoropolymers exhibit exceptional chemical resistance, thermal stability, and low surface energy. Applications include non-stick coatings, gaskets, and insulating materials .
Research in Green Chemistry and Sustainable Processes
- Application : Researchers explore 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione within the context of green chemistry and sustainable processes. Its low toxicity, stability, and compatibility with supercritical CO₂ align with eco-friendly principles .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(12,13)14)2(18)1-3(19)5(10,11)7(15,16)17/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQLGOFXHBMNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377817 | |
| Record name | 4H,4H-Decafluoroheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione | |
CAS RN |
38007-33-9 | |
| Record name | 4H,4H-Decafluoroheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)


![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)




